N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, an oxazole ring, and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via the cyclization of α-haloketones with amides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Cycloheptyl Substitution: The final step involves the substitution of the thiophene ring with a cycloheptyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of the target’s activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide: This compound shares a similar thiophene-sulfonamide structure but differs in the substituents on the thiophene and oxazole rings.
N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine: This compound features a similar oxazole-thiophene structure but has different functional groups.
Uniqueness
N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H18N2O3S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-cycloheptyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O3S2/c17-21(18,16-11-5-3-1-2-4-6-11)14-8-7-13(20-14)12-9-10-15-19-12/h7-11,16H,1-6H2 |
InChI Key |
BQRJERQVNXWXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Origin of Product |
United States |
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